molecular formula C18H21NO2 B496013 N-(2-phenylethyl)-2-propoxybenzamide

N-(2-phenylethyl)-2-propoxybenzamide

Cat. No.: B496013
M. Wt: 283.4g/mol
InChI Key: NDEGDTWDBWVOSO-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy group attached to the benzamide core and an N-(2-phenylethyl) substituent. Benzamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-(2-phenylethyl)-2-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-2-14-21-17-11-7-6-10-16(17)18(20)19-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20)

InChI Key

NDEGDTWDBWVOSO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N-(2-phenylethyl)-2-propoxybenzamide and related benzamides:

Compound Name Substituents Key Properties Applications References
This compound 2-Propoxy, N-(2-phenylethyl) Moderate lipophilicity (predicted logP ~3.2); potential for aromatic interactions Medicinal chemistry, catalysis (proposed)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Polar due to hydroxyl group; N,O-bidentate directing group Metal-catalyzed C–H functionalization
N,N-Dimethyl-2-propoxybenzamide 2-Propoxy, N,N-dimethyl High lipophilicity (logP ~2.8); steric hindrance from dimethyl groups Solubility studies, reaction intermediates
N-(tert-Butyl)phenyl-4-methoxy-N-(phenylpyridin-ethyl)benzamide Bulky tert-butyl, methoxy, phenylpyridin High steric bulk; reduced solubility in polar solvents Complex synthesis, specialty catalysis

Structural and Electronic Effects

  • Phenylethyl vs. Hydroxy-Dimethylethyl (): The phenylethyl group in the target compound increases aromaticity and lipophilicity compared to the hydroxylated analog, which favors polar interactions and metal coordination .
  • Propoxy vs. Methoxy (): The longer propoxy chain enhances solubility in nonpolar solvents relative to methoxy, while maintaining electron-donating effects on the benzamide core .

Physicochemical Properties

  • Lipophilicity: this compound is predicted to have higher logP than N,N-dimethyl-2-propoxybenzamide due to the aromatic phenylethyl group .
  • Solubility: The bulky tert-butyl substituent in ’s compound reduces aqueous solubility, whereas the target compound’s balance of propoxy and phenylethyl groups may improve membrane permeability .

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